molecular formula C17H18N2O5 B15211510 Ethyl 2,4-dihydroxy-7-methyl-7-phenyl-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-6-carboxylate CAS No. 69310-80-1

Ethyl 2,4-dihydroxy-7-methyl-7-phenyl-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B15211510
CAS No.: 69310-80-1
M. Wt: 330.33 g/mol
InChI Key: SAIYLRKUDSGUIQ-UHFFFAOYSA-N
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Description

Ethyl 2,4-dihydroxy-7-methyl-7-phenyl-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of pyrano[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused pyrano-pyrimidine ring system, which is often associated with significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4-dihydroxy-7-methyl-7-phenyl-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with active methylene compounds in the presence of catalysts. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol. The final product is usually purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for higher yields and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistency and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dihydroxy-7-methyl-7-phenyl-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Ethyl 2,4-dihydroxy-7-methyl-7-phenyl-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2,4-dihydroxy-7-methyl-7-phenyl-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,4-dihydroxy-6-methyl-7-phenyl-5H-pyrano[2,3-d]pyrimidine-6-carboxylate
  • Ethyl 2,4-dihydroxy-7-methyl-6-phenyl-5H-pyrano[2,3-d]pyrimidine-6-carboxylate

Uniqueness

Ethyl 2,4-dihydroxy-7-methyl-7-phenyl-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of both hydroxyl and carboxylate functional groups. These features contribute to its distinct chemical reactivity and potential biological activities .

Properties

CAS No.

69310-80-1

Molecular Formula

C17H18N2O5

Molecular Weight

330.33 g/mol

IUPAC Name

ethyl 7-methyl-2,4-dioxo-7-phenyl-5,6-dihydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H18N2O5/c1-3-23-15(21)12-9-11-13(20)18-16(22)19-14(11)24-17(12,2)10-7-5-4-6-8-10/h4-8,12H,3,9H2,1-2H3,(H2,18,19,20,22)

InChI Key

SAIYLRKUDSGUIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=C(NC(=O)NC2=O)OC1(C)C3=CC=CC=C3

Origin of Product

United States

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